2-Chloro-1-(4-hydroxycyclohexyl)ethanone
Description
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chloro-substituted ethanone derivative featuring a 4-hydroxycyclohexyl moiety. The compound’s molecular formula is inferred as C₈H₁₃ClO₂ (molecular weight: ~176.64 g/mol), with the hydroxycyclohexyl group contributing to its stereochemical complexity and hydrogen-bonding capabilities. Such derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific applications for this compound remain uncharacterized in the evidence .
Properties
CAS No. |
128882-60-0 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChI Key |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
Canonical SMILES |
C1CC(CCC1C(=O)CCl)O |
Synonyms |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Chloro-1-(4-hydroxycyclohexyl)ethanone with structurally related ethanone derivatives, focusing on molecular features, physical properties, and reactivity.
Structural and Molecular Comparisons
Table 1: Key Structural and Physical Properties of Selected Ethanone Derivatives
Substituent Effects on Properties
- Hydroxycyclohexyl vs. In contrast, the planar 4-hydroxyphenyl group in 2-Chloro-1-(4-hydroxyphenyl)ethanone enables strong intermolecular hydrogen bonds, as evidenced by its crystal structure (monoclinic, P2₁/c space group) .
- Lipophilicity : The cyclohexylphenyl derivative (C₁₄H₁₇ClO) exhibits higher molecular weight and lipophilicity compared to the hydroxycyclohexyl analog, suggesting differences in bioavailability or membrane permeability .
Preparation Methods
Thionyl Chloride-Mediated Chlorination
A widely reported method involves treating 1-(4-hydroxycyclohexyl)ethanone with thionyl chloride (SOCl₂) under reflux:
Conditions :
Mechanistic Insight :
SOCl₂ acts as both a chlorinating agent and a dehydrating reagent, facilitating nucleophilic substitution at the α-carbon. The hydroxyl group on the cyclohexyl ring remains intact due to steric hindrance.
Phosphorus Oxychloride (POCl₃) in Polar Aprotic Solvents
POCl₃ in dimethylformamide (DMF) enables electrophilic chlorination:
Procedure :
-
Dissolve 1-(4-hydroxycyclohexyl)ethanone (10 mmol) in DMF (30 mL).
-
Add POCl₃ (15 mmol) dropwise at 0°C.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 72–78%
Advantage : Avoids high-temperature conditions, reducing side reactions.
Vilsmeier-Haack Approach for Regioselective Chlorination
Vilsmeier Complex Formation
The Vilsmeier reagent (formed from DMF and POCl₃) enables controlled chlorination:
Steps :
-
Generate the Vilsmeier complex by mixing DMF (1.1 eq) with POCl₃ (1.2 eq) in dichloromethane at -10°C.
-
Add 1-(4-hydroxycyclohexyl)ethanone (1 eq) and stir at 20°C for 6 hours.
-
Hydrolyze with sodium acetate solution, extract, and concentrate.
Yield : 91% for analogous substrates
Key Benefit : Enhanced regioselectivity avoids over-chlorination.
Organometallic Methods: Lithium Diisopropylamide (LDA)
Deprotonation-Chlorination Sequence
LDA deprotonates the α-carbon, enabling electrophilic chlorine capture:
Protocol :
-
Cool THF to -78°C under argon.
-
Add LDA (1.5 eq) followed by 1-(4-hydroxycyclohexyl)ethanone (1 eq).
-
Warm to room temperature, hydrolyze with NH₄Cl, and isolate via extraction.
Yield : 54–56%
Challenge : Strict anhydrous conditions required to prevent ketone hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | 90 | 48 | 85 | 98.5 |
| Vilsmeier-Haack | DMF/POCl₃ | 20 | 6 | 91 | 99.2 |
| LDA-Mediated | LDA/ClP(O)(OEt)₂ | -78 to 25 | 2 | 54 | 97.8 |
Key Observations :
-
The Vilsmeier-Haack method offers superior yields and milder conditions.
-
Thionyl chloride is cost-effective but requires prolonged heating.
-
Organometallic routes suffer from lower yields due to sensitivity to moisture.
Optimization and Troubleshooting
Protecting Group Strategies
The hydroxyl group on the cyclohexyl ring may undergo unintended reactions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to chlorination improves yields:
-
Protect with TBSCl/imidazole in DMF.
-
Proceed with chlorination.
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